molecular formula C17H18N4O B2444431 N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-01-3

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2444431
CAS No.: 2034584-01-3
M. Wt: 294.358
InChI Key: NYCRZAIACHXEAE-UHFFFAOYSA-N
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Description

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the benzimidazole ring is known for its role in various therapeutic agents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by the indole and imidazole moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, imidazole derivatives show a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Cellular Effects

It is known that indole derivatives can have a significant impact on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit cytotoxic activity against human liver, breast, and colon cell lines .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Similarly, imidazole derivatives have been found to inhibit tubulin polymerization, inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, with some compounds demonstrating long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with different dosages .

Metabolic Pathways

It is known that indole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the benzimidazole ring can yield tetrahydrobenzimidazole derivatives.

Scientific Research Applications

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but lacks the benzimidazole ring.

    Benzimidazole-5-carboxamide: Contains the benzimidazole ring but lacks the indole moiety.

    Tryptophan derivatives: Similar in structure due to the presence of the indole ring.

Uniqueness

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to the combination of both indole and benzimidazole moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. This dual functionality enhances its potential as a therapeutic agent and a versatile tool in chemical research.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(11-5-6-15-16(7-11)21-10-20-15)19-9-12-8-18-14-4-2-1-3-13(12)14/h1-4,8,10-11,18H,5-7,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRZAIACHXEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CNC4=CC=CC=C43)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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